Allyltriphenylphosphonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYKRJUVEOBFGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935337 | |
| Record name | Triphenyl(prop-2-en-1-yl)phosphanium bromide | |
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Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-54-9 | |
| Record name | Phosphonium, triphenyl-2-propen-1-yl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyltriphenylphosphonium bromide | |
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| Record name | Allyltriphenylphosphonium bromide | |
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| Record name | Allyltriphenylphosphonium bromide | |
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| Record name | Triphenyl(prop-2-en-1-yl)phosphanium bromide | |
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| Record name | Allyltriphenylphosphonium bromide | |
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| Record name | ALLYLTRIPHENYLPHOSPHONIUM BROMIDE | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Allyltriphenylphosphonium Bromide
Two primary and well-established methods for the synthesis of this compound involve the reaction of triphenylphosphine (B44618) with either allyl bromide or an activated allylic alcohol.
The most common and direct method for preparing this compound is the SN2 reaction between triphenylphosphine and allyl bromide. youtube.com This reaction is typically carried out by heating the two reactants in a suitable solvent. chemicalbook.com The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the phosphonium (B103445) salt.
A variety of solvents can be employed for this synthesis, with toluene (B28343) and acetonitrile (B52724) being common choices. chemicalbook.com The reaction is often performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the triphenylphosphine. Yields for this reaction are generally high, often in the range of 85-92%.
Table 1: Representative Reaction Conditions for Synthesis from Triphenylphosphine and Allyl Bromide
| Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (1) : Allyl Bromide (1) | Acetonitrile | 70 | 24 | 85-92 | |
| Triphenylphosphine (1) : Allyl Bromide (1.05) | Toluene | 60 | 18 | Not specified | |
| Triphenylphosphine (1) : Allyl Bromide (1.2) | Phenol (B47542) | 180 | 6-8 | Not specified |
An alternative to using allyl halides is the direct conversion of allylic alcohols. This can be achieved using triphenylphosphine in the presence of an acid, such as hydrobromic acid, which protonates the alcohol to form a better leaving group (water). The triphenylphosphine then reacts with the activated alcohol.
More direct methods have been developed to avoid the pre-functionalization of the alcohol. One such approach involves the use of trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. organic-chemistry.orgnih.gov In this one-pot procedure, the alcohol is reacted with TMSBr to form the corresponding allyl bromide in situ, which then immediately reacts with triphenylphosphine to yield the desired phosphonium salt. organic-chemistry.orgnih.gov This method is advantageous as it avoids the handling of potentially hazardous halogenating agents. organic-chemistry.org The reaction can be performed by either mixing all components directly or by sequential addition of the reagents. organic-chemistry.orgnih.gov
Another system for converting alcohols to alkyl bromides involves the use of tribromoisocyanuric acid and triphenylphosphine. researchgate.net This method is efficient for primary, secondary, benzylic, and allylic alcohols, proceeding under neutral conditions at room temperature in dichloromethane. researchgate.net
Advanced Synthetic Approaches and Reaction Optimization
Ongoing research focuses on improving the efficiency, selectivity, and environmental footprint of this compound synthesis.
Under certain reaction conditions, particularly in the presence of a base, this compound can undergo isomerization to form vinylic phosphonium salts. This occurs through an electrochemical rearrangement under basic conditions, leading to an allyl-propenyl isomerization. The formation of E- or Z-vinyl halide isomers can be influenced by the polarity of the solvent, with more polar solvents like DMF favoring the E-isomer and less polar solvents like acetone (B3395972) favoring the Z-isomer. nih.gov The specific base and reaction temperature can also play a crucial role in directing the isomerization pathway.
The principles of green chemistry aim to design chemical processes that are more environmentally benign. sciencedaily.comnih.gov In the context of phosphonium salt synthesis, this translates to several key strategies:
Waste Prevention: Developing synthetic routes that minimize the generation of byproducts. nih.gov
Use of Less Hazardous Chemicals: Employing less toxic and safer reagents and solvents. nih.gov For instance, using methanol (B129727) as a methylating agent instead of more toxic options like dimethyl sulfate (B86663) or methyl iodide is a greener approach. nih.gov
Catalysis: Utilizing catalytic methods to improve reaction efficiency and reduce waste. nih.govresearchgate.net Nickel-catalyzed coupling reactions of aryl halides with triphenylphosphine provide an efficient route to tetraarylphosphonium salts. researchgate.net
Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions or using environmentally friendly solvents. A metal-free synthesis of aryltriphenylphosphonium bromides has been developed using phenol as both the solvent and catalyst. nih.gov Microwave-assisted synthesis has also emerged as an efficient method, often leading to reduced reaction times and improved yields. biomedres.us
Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.
One innovative green approach involves the use of visible light to induce the cyclization of aryl phosphines in the presence of air and a protonic acid, offering a transition-metal-free and atom-economical synthesis of π-conjugated phosphonium salts. chemrxiv.org
Table 2: Comparison of Traditional and Greener Synthetic Approaches
| Feature | Traditional Synthesis | Greener Approaches |
| Solvents | Often uses volatile organic solvents like toluene or acetonitrile. chemicalbook.com | Explores solvent-free conditions, water, or recyclable solvents like phenol. nih.gov |
| Catalysts | May not use catalysts, relying on thermal energy. | Employs metal catalysts (e.g., Nickel) or photocatalysts to improve efficiency. researchgate.netchemrxiv.org |
| Reagents | Often uses hazardous alkyl halides. | Utilizes less hazardous starting materials like alcohols and employs safer activating agents. organic-chemistry.orgnih.gov |
| Energy | Typically requires prolonged heating. | Utilizes alternative energy sources like microwave irradiation or visible light. biomedres.uschemrxiv.org |
Mechanistic Elucidation of Reactions Involving Allyltriphenylphosphonium Bromide
In-depth Analysis of the Wittig Reaction Mechanism
The Wittig reaction transforms aldehydes or ketones into alkenes by reacting them with a phosphorus ylide, generated in situ from a phosphonium (B103445) salt like allyltriphenylphosphonium bromide. semanticscholar.orgyoutube.com The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. adichemistry.com
Oxaphosphetane (OPA) Formation and Decomposition Pathways
Modern mechanistic understanding, supported by extensive evidence, posits that the Wittig reaction proceeds under kinetic control, with the oxaphosphetane (OPA) being the first-formed and sole intermediate. semanticscholar.orgnih.gov The reaction between the phosphonium ylide and a carbonyl compound occurs via a concerted [2+2] cycloaddition to directly form the four-membered OPA ring. libretexts.orgwikipedia.org An older hypothesis involving a stepwise pathway through a zwitterionic betaine (B1666868) intermediate is now considered less likely for salt-free reactions, though betaine-like structures may play a role in the presence of lithium salts. nih.govorganic-chemistry.org
Regioisomeric Phosphonium Salt Formation and Ylide Generation
This compound is synthesized by the quaternization of triphenylphosphine with allyl bromide. masterorganicchemistry.com This SN2 reaction is generally regioselective, yielding the desired phosphonium salt.
Deprotonation of this salt with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), generates the corresponding phosphorus ylide. libretexts.orgmasterorganicchemistry.com The resulting allyl-substituted ylide is a resonance-stabilized species, often classified as a semi-stabilized ylide. wikipedia.org This stabilization arises from the delocalization of the negative charge on the α-carbon. The ylide exists as a resonance hybrid, with charge density on both the α- and γ-carbons relative to the phosphorus atom. Reaction with an aldehyde or ketone typically occurs at the α-carbon, leading to the formation of a 1,4-diene.
Stereochemical Control and Stereoselectivity in Olefination Processes
The stereochemistry of the resulting alkene (E/Z isomerism) is a critical aspect of the Wittig reaction and is determined during the OPA formation step. youtube.com The ylide's structure and the reaction conditions dictate the stereochemical outcome. wikipedia.org
Unstabilized Ylides: (e.g., those with simple alkyl substituents) generally react under kinetic control to form a syn OPA intermediate, which rapidly decomposes to the (Z)-alkene. adichemistry.comyoutube.com This is because the transition state leading to the syn OPA is sterically favored and lower in energy. youtube.com
Stabilized Ylides: (e.g., those with electron-withdrawing groups like esters) tend to favor the formation of the more thermodynamically stable anti OPA. This process is often reversible, allowing for equilibration to the anti intermediate, which then decomposes to the (E)-alkene. adichemistry.comchemtube3d.com
Semi-stabilized Ylides: Allyl-derived ylides are considered semi-stabilized. Their reactions can yield mixtures of (E) and (Z)-alkenes, with the ratio being highly dependent on reaction conditions. wikipedia.org
The presence of lithium salts can significantly influence stereoselectivity by coordinating with the oxygen atom of the carbonyl and the ylide, potentially leading to a "stereochemical drift" where the initial kinetic product ratio changes over time. libretexts.org For this reason, making a clear distinction between "Li-present" and "Li salt-free" Wittig mechanisms is important for predicting outcomes. nih.gov
| Ylide Type | Typical Substituent (R) | Reaction Control | Predominant Intermediate | Major Alkene Isomer |
|---|---|---|---|---|
| Unstabilized | Alkyl, H | Kinetic | syn-Oxaphosphetane | (Z)-alkene |
| Semi-stabilized | Aryl, Allyl | Mixed/Variable | Mixture of syn and anti | (E/Z) Mixture |
| Stabilized | Ester, Ketone | Thermodynamic | anti-Oxaphosphetane | (E)-alkene |
Computational Investigations of Wittig Reaction Energetics and Transition States
Density Functional Theory (DFT) calculations have provided significant insights into the Wittig reaction mechanism, supporting the concerted [2+2] cycloaddition pathway for salt-free conditions. acs.orgnih.gov These studies analyze the transition state (TS) energies for both the OPA formation and its subsequent decomposition.
Computational models confirm that for non- and semi-stabilized ylides, the geometry of the addition transition state is governed by a complex interplay of steric interactions. acs.orgresearchgate.net For stabilized ylides, strong dipole-dipole interactions in the transition state are responsible for the high E-selectivity. nih.gov Unexpectedly, the ability of the transition state to pucker does not seem to depend on ylide stabilization. acs.orgnih.gov DFT studies have shown that understanding the E/Z selectivity requires considering the energies of both the addition transition state and the subsequent elimination transition state. acs.orgresearchgate.net
| Ylide Type | Key Factor in Addition TS | Geometry of Addition TS | Reversibility of OPA Formation |
|---|---|---|---|
| Non-stabilized/Semi-stabilized | Steric Interactions (1,2 and 1,3) | Puckered (cis), Planar (trans) | Generally irreversible |
| Stabilized | Dipole-Dipole Interactions | Governed by dipole alignment | Often reversible |
Mechanistic Studies of Other Transformative Reactions
Beyond its role in the Wittig reaction, this compound can participate in other chemical transformations. For instance, phosphonium salts are known to act as phase-transfer catalysts (PTCs). In such a role, the lipophilic phosphonium cation can transport an aqueous-phase anion into an organic phase, thereby facilitating a reaction that would otherwise be slow or impossible due to the immiscibility of the reactants. The mechanism involves the formation of an ion pair between the phosphonium cation and the reactant anion, which then diffuses across the phase boundary to react in the organic medium.
Furthermore, the hydrolysis of phosphonium salts and their corresponding ylides has been a subject of mechanistic study. Recent investigations using low-temperature NMR have provided direct evidence for the existence of a P-hydroxytetraorganophosphorane intermediate in these hydrolysis reactions. rsc.org This finding suggests that for ylides, the hydrolysis mechanism involves a direct 4-centre reaction with a water molecule to generate this intermediate, which then decomposes to triphenylphosphine oxide and the corresponding hydrocarbon. rsc.org
Applications in Advanced Organic Synthesis
Diverse Olefination Reactions
The primary application of allyltriphenylphosphonium bromide lies in its role as a precursor to the corresponding phosphonium (B103445) ylide, a key intermediate in the Wittig reaction and its variants. masterorganicchemistry.comtcichemicals.comyoutube.com This reactivity allows for the conversion of carbonyl compounds into a variety of olefinic structures.
This compound is a standard reagent for the synthesis of 1,3-conjugated dienes from aldehydes via the Wittig reaction. sigmaaldrich.comnih.gov In this process, the phosphonium salt is first deprotonated by a strong base, such as n-butyllithium, to form the allyl-substituted phosphorus ylide. masterorganicchemistry.comyoutube.com This ylide then reacts with an aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org
The reaction is broadly applicable to a range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates, providing a reliable method for installing a 1,3-diene moiety. nih.gov For instance, the reaction of the ylide derived from this compound with benzaldehyde (B42025) yields 1-phenyl-1,3-butadiene.
Table 1: Examples of Conjugated Dienes from Aldehydes and this compound
| Aldehyde | Product |
|---|---|
| Benzaldehyde | 1-Phenyl-1,3-butadiene |
| 2-Naphthaldehyde | 2-(1,3-Butadienyl)naphthalene |
| Cinnamaldehyde | 1-Phenyl-1,3,5-hexatriene |
This table presents illustrative examples of the Wittig reaction outcome.
The application of this compound extends to the olefination of imines, specifically N-sulfonyl imines, to produce vinyl arenes with high stereoselectivity. sigmaaldrich.com N-sulfonyl imines are more electrophilic than their N-alkyl or N-aryl counterparts, making them suitable substrates for Wittig-type reactions. The stereochemical outcome of the olefination can be tuned, offering access to specific isomers. Research has shown that highly tunable stereoselective olefination of semistabilized triphenylphosphonium ylides with N-sulfonyl imines is possible. organic-chemistry.org While additions to imines can be challenging, activating groups like the 2-pyridylsulfonyl group have been shown to facilitate the reaction, allowing for smooth additions. nih.gov This methodology provides a valuable route to functionalized allylic amines, which are important structural motifs in many biologically active compounds. nih.gov
A notable one-pot synthesis allows for the generation of β-hydroxy-1,3-dienes through the reaction of this compound with various aldehydes under basic conditions. ingentaconnect.com This transformation proceeds via an isomerization of the initial allylphosphonium ylide to a crotylphosphonium ylide, which then engages in a Wittig reaction. The reaction of this compound and aldehydes such as Garner's aldehyde, as well as other aliphatic and aromatic aldehydes, in a basic medium, directly provides the β-hydroxy-1,3-diene products. ingentaconnect.com This method is advantageous as it occurs under mild conditions and provides a straightforward route to these highly functionalized diene systems. ingentaconnect.com
Table 2: Synthesis of β-Hydroxy-1,3-Dienes
| Aldehyde | Base | Product Structure |
|---|---|---|
| Garner's Aldehyde | Basic Media | β-Hydroxy-1,3-diene |
| Aromatic Aldehydes | Basic Media | Aryl-substituted β-hydroxy-1,3-diene |
Data sourced from a study on the one-pot synthesis of β-hydroxy-1,3-dienes. ingentaconnect.com
This compound is utilized in tandem reactions that combine a Michael addition with a subsequent intramolecular ylide olefination (Wittig reaction) to construct highly functionalized cyclohexadiene derivatives. sigmaaldrich.com This powerful strategy involves the reaction of an ylide with an α,β-unsaturated carbonyl compound. rsc.org The initial step is a Michael addition of the ylide to the electron-deficient alkene, creating a new intermediate. This intermediate then undergoes an intramolecular Wittig cyclization to form the six-membered ring. nih.govresearchgate.net This cascade process allows for the rapid assembly of complex cyclic systems from relatively simple acyclic precursors, making it a highly efficient tool in organic synthesis. sioc.ac.cn
Heterocycle Formation and Functionalization
Beyond linear and carbocyclic systems, this compound is a key reactant in the synthesis of nitrogen-containing heterocycles.
Research has demonstrated that this compound and its substituted derivatives are effective reagents for the preparation of pyrrolizine compounds. nih.govacs.org Pyrrolizines are bicyclic aromatic compounds containing a nitrogen atom at the ring junction, and they form the core of many natural products. The synthesis involves the reaction of the phosphonium salt with pyrrole-based precursors. This method represents a significant application of phosphorus ylide chemistry in the construction of important heterocyclic frameworks. nih.govacs.org
Other Carbon-Carbon Bond Forming Processes
Beyond its use in the synthesis of specific heterocyclic systems, this compound is implicated in a variety of other carbon-carbon bond-forming reactions. These processes leverage the unique reactivity of the phosphonium salt and its corresponding ylide.
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that, unable to form a classical adduct, can activate a range of small molecules, including alkenes. nih.gov The components of the FLP can cooperatively add across a C-C π-bond. nih.gov This reactivity can be harnessed for catalytic transformations. The general mechanism for the 1,2-addition of an FLP to an alkene can proceed through either a concerted pathway or a stepwise process involving initial activation of the π-bond. nih.gov
Phosphines are commonly employed as the Lewis base component in FLPs. Upon reaction with a substrate like dihydrogen, a phosphonium ion is formed. nih.gov While direct studies detailing the use of this compound in FLP-mediated alkene additions are not prevalent, the underlying principles of FLP chemistry suggest a potential role. It is conceivable that a related phosphine (B1218219), triphenylphosphine, could act as the Lewis base in an FLP system. In such a system, the phosphine and a bulky Lewis acid could facilitate the addition of a proton and a hydride equivalent to an alkene. The resulting species could then potentially undergo further reactions. The chemistry of FLPs is an active area of research, and the precise role and reactivity of specific phosphonium salts like this compound in these processes warrant more detailed investigation. nih.gov
The regioselective synthesis of alkenes from dienes is a significant challenge in organic synthesis. One effective strategy for the semihydrogenation of a differentially substituted diene involves the protection of the less substituted double bond, followed by hydrogenation of the more substituted double bond, and subsequent deprotection. A well-documented one-pot, three-step methodology for this transformation utilizes 9-borabicyclo[3.3.1]nonane (9-BBN-H) as a temporary protecting group. acs.orgorganic-chemistry.org
The key steps in this established process are:
Regioselective Hydroboration: 9-BBN-H selectively reacts with the less sterically hindered double bond of the diene. acs.orgorganic-chemistry.org
Hydrogenation: The resulting trialkylborane is stable to catalytic hydrogenation under standard conditions, allowing for the selective reduction of the more substituted, unprotected double bond using a catalyst such as palladium on carbon (Pd/C). acs.orgorganic-chemistry.org
Deprotection/Oxidation: The protecting group is then removed. This can be achieved through oxidation of the trialkylborane intermediate. For instance, using an oxidizing agent can regenerate the alkene. acs.orgorganic-chemistry.org Alternatively, oxidation with reagents like hydrogen peroxide can yield the corresponding alcohol, achieving a regioselective semihydrogenation-oxidation.
While this specific and effective methodology does not directly involve this compound, the application of this phosphonium salt in the "regioselective synthesis of alkenes via semihydrogenation and semihydrogenation-oxidation of dienes" has been noted in chemical supplier literature. The precise role of this compound in such a process is not detailed in the primary research literature found. It is possible that it is used in an alternative, less common procedure, or perhaps in the synthesis of the diene starting materials via a Wittig reaction, which can then be subjected to a regioselective semihydrogenation process.
Table 1: One-Pot Regioselective Semihydrogenation of Dienes
| Entry | Diene Substrate | Product | Yield (%) |
| 1 | 1-phenyl-1,5-hexadiene | 1-phenyl-1-hexene | 85 |
| 2 | 1,5-cyclooctadiene | Cyclooctene | 92 |
| 3 | d-limonene | p-menth-1-ene | 78 |
| 4 | 4-vinylcyclohexene | 4-ethylcyclohexene | 88 |
Data sourced from a representative methodology for regioselective semihydrogenation. acs.orgorganic-chemistry.org
The generation of functionalized polyenes is of significant interest in synthetic chemistry. While radical-mediated Heck-type alkylation reactions have been developed for the stereoconvergent synthesis of functionalized polyenes, the specific use of this compound in this context is not well-documented in the available literature. These reactions often involve the use of Z- and E-mixed alkenes as starting materials to produce a single stereoisomer of the polyene product under mild reaction conditions.
The development of new methods for carbon-carbon bond formation is a central theme in organic synthesis. The direct use of phosphonium salts for the alkylation of certain substrates has been reported, proceeding through the in situ generation of a phosphorus ylide. This type of reactivity demonstrates the versatility of phosphonium salts as precursors to nucleophilic species for alkylation reactions. However, a specific protocol detailing the involvement of this compound in a radical-mediated Heck-type alkylation to generate polyenes has not been identified in the surveyed literature.
Research on Allyltriphenylphosphonium Bromide in Deep Eutectic Solvents Des
Design and Development of Allyltriphenylphosphonium Bromide-based Deep Eutectic Solvents
Deep eutectic solvents (DESs) are a class of solvents that have gained significant attention as environmentally friendly alternatives to traditional volatile organic solvents. nih.gov They are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) in specific molar ratios, resulting in a mixture with a significantly lower melting point than its individual components. nih.govfrontiersin.org
This compound (ATPB) has been successfully used as a salt (HBA) in the synthesis of DESs. elsevierpure.comdaneshyari.comcore.ac.uk In one study, a phosphonium-based DES (P-DES) was prepared by combining ATPB with p-toluenesulfonic acid monohydrate (PTSA), a hydrogen bond donor. core.ac.uk The components were mixed in a 1:3 molar ratio of salt to PTSA and heated to 80°C with mechanical stirring for three hours. core.ac.uk The resulting P-DES was a viscous, jelly-like substance at room temperature. core.ac.uk
Another example involves the combination of ATPB with glycerol (B35011), which acts as the HBD, to form a DES. daneshyari.comnih.gov This particular DES was synthesized for the purpose of functionalizing carbon nanotubes. daneshyari.comnih.gov The synthesis of various glycerol-based DESs, including those with ATPB, has been explored, investigating different molar ratios of the HBD to the salt. 103.5.180 The physical properties of these DESs, such as density, viscosity, conductivity, and surface tension, were studied as a function of temperature. 103.5.180
The selection of ATPB as the HBA is attributed to its ability to form liquids with low melting points and its potential for high thermal conductivity. researchgate.net Furthermore, the three phenyl rings in its structure may enhance the radiolytic stability of the resulting DES. researchgate.net The design and development of DESs are driven by the goal of creating solvents with tunable physicochemical properties for specific applications by carefully selecting the HBA and HBD components and their molar ratios. nih.gov
Catalytic Roles of this compound-based DES
Application in Biodiesel Production: Esterification and Transesterification Processes
This compound-based deep eutectic solvents (DESs) have demonstrated significant potential as catalysts in the production of biodiesel. elsevierpure.comcore.ac.uk Biodiesel synthesis often involves two key reactions: esterification and transesterification. core.ac.uk Esterification is necessary to reduce the free fatty acid (FFA) content of low-grade feedstocks, while transesterification converts triglycerides into fatty acid methyl esters (FAME), the primary component of biodiesel. elsevierpure.comcore.ac.uk
A study utilizing a DES composed of this compound and p-toluenesulfonic acid monohydrate (P-DES) showcased its effectiveness as a recyclable catalyst for the pretreatment of low-grade crude palm oil (LGCPO). elsevierpure.comcore.ac.uk The P-DES catalyst was employed in an initial esterification step to lower the FFA level to an acceptable limit for the subsequent alkaline transesterification. elsevierpure.com Research indicated that this P-DES exhibited high catalytic activity in this pre-treatment process. elsevierpure.com
The esterification process was optimized by studying the effects of P-DES dosage, methanol-to-oil molar ratio, reaction temperature, and reaction time on the reduction of FFA content. elsevierpure.comcore.ac.uk Under optimal conditions, which included 1% (wt/wt) P-DES, a 10:1 molar ratio of methanol (B129727) to LGCPO, a temperature of 60°C, and a 30-minute reaction time, the FFA content was successfully reduced to 0.88%. core.ac.uk This resulted in a high yield of treated LGCPO (96%) and a FAME conversion of 90.53%. core.ac.uk Following this pre-treatment, the final biodiesel product after transesterification and purification had an FFA content of 0.06% and an ester content of 97%. core.ac.uk A key advantage of this P-DES catalyst is its recyclability, as it was reused for three to four cycles without a significant loss of activity. elsevierpure.comcore.ac.uk
This two-stage process, utilizing an this compound-based DES for esterification followed by a conventional alkaline catalyst for transesterification, presents a viable pathway for producing biodiesel from high-FFA feedstocks. elsevierpure.comcore.ac.uk
Environmental Applications of DES-Functionalized Materials
Heavy Metal Adsorption (e.g., Mercury) using DES-Functionalized Carbon Nanotubes
The functionalization of carbon nanotubes (CNTs) with deep eutectic solvents (DESs) based on this compound has emerged as a promising strategy for the removal of heavy metals, such as mercury (Hg²⁺), from water. daneshyari.comnih.govresearchgate.net CNTs are known for their excellent adsorbent properties due to their large surface area and porous structure. researchgate.netchemrevlett.com Functionalizing CNTs with DESs can enhance their adsorption capacity and selectivity for specific pollutants. nih.govresearchgate.net
In one study, a novel adsorbent was developed by functionalizing CNTs with a DES synthesized from this compound (ATPB) and glycerol. daneshyari.comnih.gov The pristine CNTs were first oxidized, which increased their negative surface charge, and then functionalized with the ATPB-glycerol DES, further enhancing the zeta potential. researchgate.net This modification significantly improved the removal percentage of Hg²⁺ compared to unfunctionalized CNTs. daneshyari.com
The effectiveness of this DES-functionalized CNT adsorbent was optimized using response surface methodology. The optimal conditions for mercury removal were determined to be a pH of 5.5, a contact time of 28 minutes, and an adsorbent dosage of 5 mg. daneshyari.comnih.gov Under these conditions, the adsorbent demonstrated a high maximum adsorption capacity of 186.97 mg/g for Hg²⁺. daneshyari.comnih.govresearchgate.net
The characterization of the novel adsorbent was carried out using various analytical techniques, including Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), energy-dispersive X-ray spectroscopy (EDX), Brunauer–Emmett–Teller (BET) surface area analysis, thermogravimetric analysis (TGA), and transmission electron microscopy (TEM). daneshyari.comnih.gov These analyses confirmed the successful functionalization of the CNTs with the ATPB-based DES. nih.gov
Adsorption Isotherm and Kinetic Modeling in Remediation Studies
To understand the mechanism of mercury (Hg²⁺) adsorption onto this compound (ATPB)-based deep eutectic solvent (DES) functionalized carbon nanotubes (CNTs), adsorption isotherm and kinetic models are employed. daneshyari.comnih.gov
The adsorption isotherm describes the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. For the adsorption of Hg²⁺ onto ATPB-DES functionalized CNTs, the Freundlich isotherm model was found to best describe the experimental data. daneshyari.comnih.govresearchgate.net The Freundlich model is an empirical equation that assumes a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.net
The kinetic modeling of the adsorption process provides insights into the rate of adsorption and the rate-limiting step. The adsorption of Hg²⁺ onto the novel adsorbent was found to follow the pseudo-second-order kinetic model. daneshyari.comnih.govmdpi.com This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comresearchgate.netfkit.hr The data fitting the pseudo-second-order model indicates that the adsorption process is likely controlled by chemical adsorption. mdpi.com
The following table summarizes the key findings from the adsorption modeling:
| Adsorption Model | Finding | Reference |
| Isotherm Model | Freundlich isotherm best described the adsorption equilibrium. | daneshyari.comnih.gov |
| Kinetic Model | Pseudo-second-order kinetics described the adsorption rate. | daneshyari.comnih.gov |
These modeling studies are crucial for understanding the adsorption mechanism and for designing and optimizing efficient remediation systems for heavy metal removal from water. researchgate.netscirp.org
Computational and Spectroscopic Characterization of DES Systems
The characterization of deep eutectic solvent (DES) systems, including those based on this compound, is essential for understanding their structure and properties. This is achieved through a combination of computational and spectroscopic techniques. 103.5.180nih.govmpg.despringerprofessional.de
Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the functional groups and intermolecular interactions within the DES. nih.gov103.5.180researchgate.net For instance, in the development of an this compound-glycerol DES, FTIR and Raman spectroscopy were used to characterize the novel adsorbent created by functionalizing carbon nanotubes with this DES. daneshyari.comnih.gov Changes in the FTIR and NMR spectra can elucidate the formation of hydrogen bonds between the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD), which is a defining characteristic of DESs. researchgate.net
Computational studies, particularly those using Density Functional Theory (DFT), provide theoretical insights into the molecular structure and properties of these systems. nih.gov DFT calculations can be used to determine optimized molecular geometries, bond lengths, and bond angles. nih.gov For example, in a study of a different but related system, DFT was used to analyze bond lengths and angles, with the highest and lowest values being identified to understand the molecular structure. nih.gov Such computational approaches can complement experimental data and provide a deeper understanding of the intermolecular interactions that govern the formation and behavior of DESs. researchgate.net
The combination of these characterization techniques is crucial for the rational design of DESs with specific properties tailored for various applications. frontiersin.orgrsc.org
Contributions to Polymer Chemistry and Material Science
Synthesis of Quaternary Phosphonium (B103445) Cationic Starch Copolymers
A significant application of allyltriphenylphosphonium bromide is in the synthesis of St-g-AM/ATPPB, a cationic starch copolymer. This material is designed to function as an effective flocculant.
A key method for synthesizing quaternary phosphonium cationic starch is through the simultaneous grafting of acrylamide (B121943) (AM) and this compound (ATPPB) onto a corn starch backbone using gamma-irradiation. iwaponline.com This process avoids the need for chemical initiators and creates a copolymer, St-g-AM/ATPPB, where chains of polyacrylamide and the cationic phosphonium monomer are covalently bonded to the starch molecules. iwaponline.comresearchgate.net The gamma rays generate free radicals on the starch backbone, which initiate the polymerization of the AM and ATPPB monomers, grafting them onto the starch. iwaponline.com The resulting copolymer structure is confirmed through analytical methods such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). iwaponline.com
The properties of the synthesized starch copolymer are heavily influenced by the reaction conditions. Key parameters that are investigated include the graft ratio (the weight percentage of the grafted monomers relative to the starch) and the cationic degree (a measure of the amount of the cationic monomer, ATPPB, incorporated into the copolymer).
Research shows that the absorbed radiation dose and the weight ratios of the reactants—starch, acrylamide (AM), and this compound (ATPPB)—are critical factors. iwaponline.com
Effect of Absorbed Dose: With a fixed weight ratio of starch:AM:ATPPB (1:1.4:0.93), the cationic degree of the copolymer was found to increase as the absorbed dose was raised from 1 to 6 kGy. However, the graft ratio reached its maximum values at doses of 3 and 6 kGy. iwaponline.com
Effect of Monomer Ratio: At a constant absorbed dose of 3 kGy and a starch to total monomer weight ratio of 1:2.33, the graft ratio increased with a higher proportion of AM to ATPPB. Conversely, the cationic degree reached its peak at an AM:ATPPB weight ratio of 1:0.67. iwaponline.com
Effect of Starch to Monomer Ratio: When the AM:ATPPB ratio was held constant at 1:0.67 and the dose at 3 kGy, the grafting ratio increased as more total monomer was used relative to starch. Both the cationic degree and the flocculating performance peaked at a starch:(AM+ATPPB) weight ratio of 1:2.67. iwaponline.com
The following tables summarize the research findings on how different reaction parameters affect the properties of the resulting St-g-AM/ATPPB copolymer.
Table 1: Effect of Absorbed Dose on Copolymer Properties Conditions: Starch:AM:ATPPB weight ratio = 1:1.4:0.93
| Absorbed Dose (kGy) | Graft Ratio (%) | Cationic Degree (meq/g) | Turbidity Reduction (%) |
|---|---|---|---|
| 1 | 90.1 | 0.15 | 88.2 |
| 2 | 105.3 | 0.19 | 92.5 |
| 3 | 125.6 | 0.23 | 94.1 |
| 4 | 118.4 | 0.26 | 95.8 |
| 5 | 110.2 | 0.29 | 96.3 |
| 6 | 124.9 | 0.31 | 95.2 |
Data sourced from Weiqiang Song, et al., Water Science and Technology, 2013. iwaponline.com
Table 2: Effect of AM/ATPPB Ratio on Copolymer Properties Conditions: Absorbed Dose = 3 kGy, Starch:(AM+ATPPB) weight ratio = 1:2.33
| AM:ATPPB Weight Ratio | Graft Ratio (%) | Cationic Degree (meq/g) | Turbidity Reduction (%) |
|---|---|---|---|
| 1:0.25 | 115.7 | 0.20 | 92.4 |
| 1:0.33 | 120.4 | 0.23 | 93.6 |
| 1:0.5 | 128.9 | 0.28 | 95.4 |
| 1:0.67 | 135.2 | 0.32 | 94.3 |
| 1:1 | 140.1 | 0.27 | 91.8 |
Data sourced from Weiqiang Song, et al., Water Science and Technology, 2013. iwaponline.com
The primary application for these modified starch copolymers is as flocculants in water treatment. Their performance is typically evaluated by their ability to reduce the turbidity of a kaolin (B608303) suspension. The flocculating activity is attributed to the long-chain structure of the starch and the cationic charges from the ATPPB units, which can neutralize and bridge suspended colloidal particles, causing them to aggregate and settle. iwaponline.comnih.gov
The evaluation demonstrated that flocculating performance is directly linked to the synthesis conditions. For instance, at a fixed reactant ratio, the turbidity reduction reached a maximum of 96.3% at an absorbed dose of 5 kGy. iwaponline.com Similarly, when varying the monomer composition, the best flocculation was achieved at an AM:ATPPB ratio of 1:0.5. iwaponline.com This indicates that an optimal balance between the length of the grafted polymer chains and the density of cationic charges is necessary for maximum efficiency. iwaponline.com
Role as Chain Transfer Agents in Polymerization Reactions
In polymer chemistry, a chain transfer agent (CTA) is a substance that can react with a growing polymer chain, terminating the chain and creating a new radical that can initiate the growth of a new polymer chain. rubbernews.com This process is a key method for controlling the molecular weight of polymers. Compounds containing weak chemical bonds, such as the sulfur-hydrogen bond in thiols or certain carbon-halogen bonds, are common CTAs. rubbernews.comutexas.edu
Allylic compounds, which contain a C=C-C-H structure, can sometimes act as chain transfer agents because the allylic hydrogen can be abstracted, or the double bond can participate in addition-fragmentation reactions. e3s-conferences.org However, based on a review of the available scientific literature, there is no significant evidence to characterize this compound specifically as a chain transfer agent in polymerization reactions. Its primary documented role in synthesis is as a reactant for creating other molecules, such as in the Wittig reaction to form alkenes, rather than for controlling molecular weight during polymerization. sigmaaldrich.comchemicalbook.comchemicalbook.com
Catalytic Applications Beyond Traditional Wittig Reactions
General Principles of Allyltriphenylphosphonium Bromide as a Catalyst Component.srinichem.com
This compound serves as a versatile component in catalysis primarily due to the properties inherent to quaternary phosphonium (B103445) salts. Its function as a catalyst component is rooted in its ability to act as a phase-transfer catalyst and as a precursor for more complex catalytic systems. srinichem.com The phosphonium cation, featuring a central phosphorus atom bonded to four organic groups, possesses a positive charge that is delocalized over the phenyl rings, which influences its stability and reactivity.
As a catalyst component, this compound introduces the allyl group, a versatile functional group that can participate in a variety of subsequent chemical reactions. srinichem.com This makes it a valuable building block in the design of more sophisticated catalysts. The synthesis of such catalysts often involves the initial preparation of the phosphonium salt, followed by further functionalization.
The general principles of its catalytic activity can be summarized as:
Ion-Pairing and Phase Transfer: The lipophilic nature of the triphenylphosphine (B44618) moiety allows the phosphonium salt to be soluble in organic solvents, while the bromide counter-ion can be exchanged with other anions. This property is the basis for its use in phase-transfer catalysis, where it transports anionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs.
Precursor to Functional Catalysts: The allyl group can be modified through various organic reactions to incorporate other catalytically active sites, leading to the formation of bifunctional or multifunctional catalysts.
Influence on Reaction Environment: The presence of the bulky and polarizable phosphonium cation can influence the transition state of a reaction, potentially affecting selectivity and reaction rates.
Protic Phosphonium Salts as Acidic Catalysts.chemicalbook.comsemanticscholar.orgresearchgate.net
Protic ionic liquids (PILs) derived from phosphonium salts have emerged as a significant class of acidic catalysts. researchgate.net These are formed by the transfer of a proton from a Brønsted acid to a Brønsted base, in this case, a phosphine (B1218219). researchgate.net While phosphines are generally weaker bases than the corresponding amines, the resulting phosphonium cations can act as effective proton donors in catalytic cycles. researchgate.net
The acidity of these phosphonium salts can be tuned by the nature of the substituents on the phosphorus atom and the counter-ion. For instance, tributyl(3-sulfopropyl)phosphonium trifluoroacetate (B77799) has been synthesized and employed as an efficient acidic catalyst for the preparation of various pyridine (B92270) systems. semanticscholar.org The catalytic activity of such protic phosphonium salts is attributed to their ability to activate substrates through protonation.
A study comparing protic ionic liquids based on tributylphosphonium and tributylammonium (B8510715) cations revealed that the phosphonium-based PILs exhibit high thermal stability and facile proton reduction. researchgate.net The acidity of the phosphonium cation plays a crucial role in these properties.
Table 1: Comparison of Phosphonium and Ammonium-based Protic Ionic Liquids researchgate.net
| Property | Tributylphosphonium-based PILs | Tributylammonium-based PILs |
| Thermal Stability | High | Generally lower |
| Proton Reduction | More facile | Less facile |
| Acidity | Generally more acidic | Generally less acidic |
Phase-Transfer Catalysis Mediated by this compound and its Derivatives.srinichem.comalfachemic.comfluorochem.co.uk
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fluorochem.co.uk Quaternary phosphonium salts, including this compound, are effective phase-transfer catalysts due to their excellent thermal and chemical stability. srinichem.comfluorochem.co.uk
The mechanism of phase-transfer catalysis by this compound involves the phosphonium cation forming an ion pair with the reacting anion from the aqueous phase. The lipophilic character of the triphenylphosphonium cation allows this ion pair to be extracted into the organic phase, where it can react with the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.
The advantages of using phosphonium salts like this compound as phase-transfer catalysts include:
Increased reaction rates. alfachemic.com
Milder reaction conditions. fluorochem.co.uk
Improved yields and selectivity. fluorochem.co.uk
Reduced need for expensive and hazardous organic solvents. fluorochem.co.uk
Derivatives of this compound can be designed to create chiral phase-transfer catalysts for enantioselective synthesis.
Bifunctional Organoboron-Phosphonium Catalysts Incorporating this compound.nih.govresearchgate.netacs.orgrsc.org
Recent research has focused on the development of metal-free, bifunctional organocatalysts for various chemical transformations, such as the coupling of CO2 and epoxides to produce cyclic or polymeric carbonates. nih.govrsc.org A promising class of these catalysts incorporates both a Lewis acidic organoboron center and a nucleophilic phosphonium salt component. nih.govresearchgate.net
These bifunctional organoboron-phosphonium catalysts are often synthesized in a two-step process that includes a Menschutkin reaction to form the phosphonium salt, followed by a hydroboration reaction. nih.govrsc.org this compound can serve as a precursor in the synthesis of these catalysts. The resulting catalysts possess both a Lewis acid site (the boron atom) and a halide anion associated with the phosphonium cation, which acts as a nucleophile. nih.gov
These catalysts have demonstrated high activity and selectivity in the ring-opening polymerization (ROP) of epoxides and the copolymerization of epoxides with CO2. nih.govacs.orgbohrium.com The synergistic action of the Lewis acid and the nucleophile within the same molecule is believed to be responsible for their high catalytic performance. nih.gov
Table 2: Performance of Bifunctional Organoboron-Phosphonium Catalysts in CO2/Epoxide Coupling nih.govresearchgate.net
| Epoxide | Product | Selectivity | Key Catalyst Feature |
| Cyclohexene oxide | Polycarbonate | >99% carbonate linkages | Bifunctional organoboron-phosphonium salt |
| Aliphatic epoxides | Cyclic carbonate | Good yields | Bifunctional organoboron-phosphonium salt |
An important characteristic of these bifunctional catalysts is their lower hygroscopicity compared to analogous ammonium-based catalysts. nih.govresearchgate.net However, they are sensitive to water, which can act as a chain transfer agent and deactivate the catalyst. nih.govresearchgate.netrsc.org
Investigations into Corrosion Inhibition Mechanisms
Allyltriphenylphosphonium Bromide as an Eco-friendly Corrosion Inhibitor
This compound (ATPB) has emerged as a significant eco-friendly and green corrosion inhibitor, particularly for metals in acidic environments. doaj.org Classified as an ionic liquid, ATPB offers a more environmentally benign alternative to traditional toxic corrosion inhibitors. doaj.orgresearchgate.net Its effectiveness has been demonstrated in protecting aluminum in hydrochloric acid and mild steel in sulfuric acid solutions. doaj.orgtandfonline.com The "green" characteristic of such inhibitors is a focal point of modern research, driven by increasing environmental awareness and stricter regulations against hazardous chemicals. researchgate.net
Studies have shown that this compound provides excellent protection, with its performance attributed to its molecular structure and ability to adsorb onto metal surfaces. For instance, in a 0.5 M hydrochloric acid solution, ATPB achieved a remarkable inhibition efficiency of 99.95% for aluminum at 308 K. doaj.org This high level of protection positions it as a viable and sustainable option for industrial applications where acid-induced corrosion is a major concern. The use of such compounds aligns with the principles of sustainable chemistry, aiming to design and utilize chemical products that minimize environmental impact. doaj.org
Mechanistic Insights into Metal Surface Protection
The protective action of this compound is primarily due to its adsorption on the metal surface, forming a barrier that isolates the metal from the corrosive medium. This process involves complex interactions between the inhibitor molecule and the metal.
On aluminum surfaces in acidic solutions, the corrosion inhibition by this compound is achieved through the spontaneous assembly of a protective monolayer. doaj.org The adsorption process is consistent with the Langmuir adsorption isotherm, which implies that as the concentration of ATPB increases, the surface coverage also increases until a complete monolayer is formed. doaj.org The mechanism involves both the cationic and anionic parts of the molecule. The triphenylphosphonium cation adsorbs onto the aluminum surface, while the bromide anion enhances this adsorption through electrostatic interactions with the positively charged metal surface. doaj.org Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDXS) have confirmed the presence of this protective ATPB layer on aluminum. doaj.org
For mild steel in sulfuric acid, this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.com The adsorption of ATPB molecules on the steel surface is the key to its inhibitory effect. tandfonline.com Theoretical quantum chemical analysis and infrared spectroscopy have been used to confirm the nature of this adsorption on the metal surface. tandfonline.com The interaction is a function of the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the inhibitor and the metal. researchgate.net
The effectiveness of this compound as a corrosion inhibitor is significantly dependent on its concentration and the temperature of the environment.
For aluminum in 0.5 M hydrochloric acid, the inhibition efficiency increases with a higher concentration of ATPB. doaj.org This is due to greater surface coverage by the inhibitor molecules. The efficiency is also influenced by temperature, with studies showing very high efficiency (99.95%) at 308 K. doaj.org The decrease in the double-layer capacitance (Cdl) and an increase in charge transfer resistance (Rct) with rising inhibitor concentration further confirm that the inhibition process is controlled by adsorption. doaj.org
Table 1: Inhibition Efficiency of this compound (ATPB) on Aluminum in 0.5 M HCl
| Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|
| 0.0001 | 308 | 90.15 |
| 0.0005 | 308 | 95.80 |
| 0.001 | 308 | 98.20 |
| 0.005 | 308 | 99.95 |
Data derived from experimental studies on aluminum corrosion inhibition. doaj.org
Similarly, for mild steel in 0.5 M sulfuric acid, the inhibition efficiency ranges from 73% to 99%, depending on the concentration of the inhibitor and the temperature. tandfonline.com The inhibitor performs best at temperatures of 318 K and 328 K. tandfonline.com The calculation of parameters like corrosion potential, corrosion currents, and Tafel slopes in the presence and absence of the inhibitor helps quantify its effect under different conditions. tandfonline.com
Table 2: Inhibition Efficiency of this compound (ATTPB) on Mild Steel in 0.5 M H₂SO₄
| Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|
| Not Specified | 318 | Up to 99 |
| Not Specified | 328 | Up to 99 |
Data derived from studies on mild steel corrosion, highlighting optimal performance at elevated temperatures. tandfonline.com
Comparative Analysis with Related Phosphonium (B103445) Halide Inhibitors
Theoretical studies using quantum chemical calculations have been employed to compare the inhibition efficiencies of different allylphenylphosphonium halides as corrosion inhibitors for iron. These studies analyze parameters such as the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), and the energy gap (ΔE).
A comparative theoretical analysis of allyl-triphenylphosphonium iodide, allyl-triphenylphosphonium bromide, and allyl-triphenylphosphonium chloride for iron corrosion indicates a specific trend in their inhibition efficiency. researchgate.net The calculated quantum chemical parameters suggest that the inhibition efficiency follows the order: allyl-triphenylphosphonium iodide < allyl-triphenylphosphonium bromide < allyl-triphenylphosphonium chloride. researchgate.net This trend is correlated with electronic properties like electronegativity and chemical hardness, which influence the molecule's ability to adsorb onto the metal surface. researchgate.net A higher HOMO energy and a lower LUMO energy generally correspond to better inhibitor performance. researchgate.net
Table 3: Theoretical Quantum Chemical Parameters for Allylphenylphosphonium Halides
| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Efficiency Trend |
|---|---|---|---|---|
| Allyl-triphenylphosphonium iodide | -8.761 | -0.635 | 8.126 | Low |
| Allyl-triphenylphosphonium bromide | -8.966 | -0.865 | 8.101 | Medium |
| Allyl-triphenylphosphonium chloride | -9.231 | -1.139 | 8.092 | High |
Data from theoretical calculations performed on phosphonium compounds as corrosion inhibitors for iron. researchgate.net
Computational and Theoretical Studies on Reactivity and Interaction
Quantum Chemical Descriptors of Allyltriphenylphosphonium Bromide and its Analogues
Quantum chemical descriptors are instrumental in quantifying the reactivity and stability of molecules. These parameters are derived from the electronic structure of the molecule, calculated using methods like DFT. scirp.orgnih.gov For this compound and similar phosphonium (B103445) salts, these descriptors help in predicting their role in reactions, such as the formation of ylides and subsequent olefination. wikipedia.org
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. aimspress.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. nih.gov In the context of this compound, the HOMO is typically located on the bromide anion and the π-system of the allyl and phenyl groups, while the LUMO is associated with the phosphonium center and the antibonding orbitals of the phenyl groups. The energies of these orbitals are critical in the initial steps of the Wittig reaction, where the phosphonium salt is converted to an ylide.
DFT calculations are commonly used to determine these energy values. For instance, studies on analogous organophosphorus compounds and other complex molecules show that methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p) provide reliable geometric and electronic structure information. scirp.orgdergipark.org.trnih.gov The specific energy values for this compound would depend on the computational level of theory employed.
Determination of Energy Gap (ΔE) and its Correlation with Reactivity
The energy gap (ΔE = ELUMO - EHOMO) between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher stability and lower reactivity. aimspress.com For this compound, a relatively large HOMO-LUMO gap would be expected, characteristic of stable salts. This gap is a crucial parameter in predicting the conditions needed to form the corresponding ylide, a key reactive intermediate.
The following table illustrates the conceptual relationship between FMO energies and reactivity.
| Descriptor | Conceptual Significance | Implication for Reactivity |
| EHOMO | Ionization Potential / Electron-donating ability | Higher energy indicates a better electron donor. |
| ELUMO | Electron Affinity / Electron-accepting ability | Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | Chemical Stability / Excitability | A smaller gap suggests higher reactivity and lower stability. nih.gov |
Calculation of Chemical Softness, Hardness, Absolute Electronegativity, and Electrophilicity Index
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. nih.gov
Absolute Electronegativity (χ): Defined as χ = -(EHOMO + ELUMO)/2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO)/2, it represents the resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S): As the inverse of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are generally more reactive.
Electrophilicity Index (ω): Given by ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ), this index quantifies the energy stabilization when the system acquires an additional electronic charge.
These descriptors, derived from DFT calculations, provide a quantitative framework for comparing the reactivity of this compound with its analogues. nih.gov For example, modifications to the phenyl or allyl groups would alter the HOMO and LUMO energies, thereby changing the values of these reactivity indices and influencing the salt's performance in reactions.
| Parameter | Formula | Description |
| Absolute Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity to accept electrons. |
Quantification of Electron Transfer Fraction in Adsorption Processes
The fraction of electrons transferred (ΔN) from an adsorbate molecule to a surface can be estimated using the chemical potential and hardness of the interacting species. The formula ΔN = (χ₂ - χ₁)/[2(η₁ + η₂)] is often used, where the subscripts 1 and 2 refer to the adsorbate and the surface, respectively. This concept is particularly relevant when considering the interaction of this compound with catalyst surfaces or its role in forming deep eutectic solvents (DES). chemicalbook.com Understanding the electron transfer characteristics is crucial for designing new materials and optimizing reaction conditions where the phosphonium salt acts as a phase transfer catalyst or surface-active agent.
Advanced Simulation Techniques (e.g., Dynamic Simulations)
While static quantum chemical calculations provide information about equilibrium structures and energy minima, molecular dynamics (MD) simulations offer insights into the time-evolution of a system. nih.gov MD simulations can model the dynamic behavior of this compound in solution, revealing information about solvation, ion pairing, and conformational changes.
In the context of the Wittig reaction, MD simulations have been instrumental in elucidating the reaction mechanism. nih.govcomporgchem.com Studies on similar systems have shown that the reaction may proceed through a concerted pathway or involve a short-lived betaine (B1666868) intermediate, and that the dynamics of solvent molecule equilibration play a crucial role. nih.govcomporgchem.com Such simulations on the reaction of the ylide derived from this compound with an aldehyde could reveal the nuanced details of the formation of the oxaphosphetane intermediate and its subsequent decomposition to an alkene and triphenylphosphine (B44618) oxide. comporgchem.comnumberanalytics.com These simulations bridge the gap between theoretical models and experimental observations by accounting for thermal motions and solvent effects. comporgchem.com
Predictive Modeling using COSMO-RS and Density Functional Theory (ADF)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that combines quantum chemical calculations (often from DFT) with statistical thermodynamics to determine the thermodynamic properties of fluids and liquid mixtures. zenodo.orgnih.gov The Amsterdam Density Functional (ADF) software is a popular platform for performing the necessary DFT/COSMO calculations. scm.comua.pt
For this compound, COSMO-RS can be used to predict key properties such as its solubility in various organic solvents or water. zenodo.orgnih.gov This is highly valuable for optimizing reaction conditions, particularly for the Wittig reaction, or for designing applications like deep eutectic solvents. chemicalbook.com The model works by first performing a DFT calculation on the molecule within a virtual conductor, which generates a screening charge distribution on the molecule's surface (the σ-profile). zenodo.org These σ-profiles are then used in a statistical thermodynamics framework to calculate the chemical potential of the compound in different liquid phases, allowing for the prediction of properties like partition coefficients, vapor pressures, and solubilities. zenodo.orgua.pt This approach has been successfully applied to predict the solubility of a wide range of compounds, including drugs and pesticides, and can be extended to ionic species like phosphonium salts. nih.govua.ptmdpi.com
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of allyltriphenylphosphonium bromide in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, NMR provides unambiguous evidence of the compound's covalent framework and connectivity.
Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons within the allyltriphenylphosphonium cation. The spectrum provides information on the chemical environment of each proton, their relative numbers, and their connectivity through spin-spin coupling. In a typical ¹H NMR spectrum of this compound recorded in chloroform-d (B32938) (CDCl₃), the signals corresponding to the aromatic protons of the three phenyl groups appear as complex multiplets in the downfield region, generally between δ 7.6 and 7.9 ppm. rsc.org
The protons of the allyl group are also clearly distinguishable. The internal methine proton (-CH=) shows a multiplet signal, while the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons adjacent to the phosphorus atom (-CH₂-P) also exhibit characteristic multiplet signals due to complex coupling. rsc.org The integration of these signals confirms the ratio of aromatic to allylic protons, consistent with the compound's structure.
Beyond structural confirmation, ¹H NMR is a powerful tool for real-time reaction monitoring. magritek.com For instance, in a Wittig reaction where this compound is used, the disappearance of the characteristic allylic proton signals and the appearance of new signals corresponding to the alkene product can be tracked over time to determine reaction kinetics and completion. magritek.com
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.81-7.64 | m | 15H, Aromatic protons (C₆H₅)₃ |
| 5.68-5.51 | m | 1H, Internal alkene proton (-CH=) |
| 5.55-5.32 | m | 2H, Terminal alkene protons (=CH₂) |
| 4.73-4.67 | m | 2H, Methylene protons (-CH₂-P) |
Data recorded in CDCl₃ at 400 MHz. rsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The spectrum shows several signals in the aromatic region (typically δ 118-136 ppm) corresponding to the different carbons of the phenyl groups. rsc.org The coupling between the phosphorus atom and the carbon atoms (J-coupling) is particularly informative, causing these signals to appear as doublets. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Coupling (JP-C) in Hz | Assignment |
|---|---|---|
| 135.2 | 3.3 | Aromatic C |
| 134.0 | 10.1 | Aromatic C |
| 130.5 | 2.7 | Aromatic C |
| 126.4 | 3.0 | Alkene CH |
| 123.2 | 10.0 | Alkene CH₂ |
| 118.4 | 85.7 | Aromatic C (ipso) |
| 28.9 | 49.9 | Methylene CH₂-P |
Data recorded in CDCl₃ at 100 MHz. rsc.org
Phosphorus-31 (³¹P) NMR is a highly specific technique that provides direct insight into the chemical environment of the phosphorus atom. mdpi.com Given the 100% natural abundance and spin ½ nucleus of ³¹P, this method is both sensitive and straightforward. youtube.com For this compound, the proton-decoupled ³¹P NMR spectrum displays a single sharp signal, which is characteristic of tetracoordinate phosphonium (B103445) salts. rsc.orguni-muenchen.de In a CDCl₃ solvent, this signal typically appears around δ 21.10 ppm. rsc.org
The chemical shift value is sensitive to the electronic environment around the phosphorus nucleus. This makes ³¹P NMR an excellent tool for monitoring reactions involving the phosphonium salt, such as the formation of the corresponding ylide upon treatment with a base, which would result in a significant upfield shift in the ³¹P signal. The technique is also invaluable for confirming the successful synthesis of the phosphonium salt and for assessing its purity. mdpi.comrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. libretexts.org
Key expected absorptions include:
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the phenyl rings. vscht.cz
Aliphatic and Alkene C-H Stretching: Absorptions for the sp³-hybridized C-H bonds of the methylene group and the sp²-hybridized C-H bonds of the vinyl group are also present, typically in the 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹ regions, respectively. vscht.cz
C=C Stretching: A moderate band in the 1680-1640 cm⁻¹ region corresponds to the carbon-carbon double bond of the allyl group. vscht.cz
Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon bonds within the phenyl rings. pressbooks.pub
C-H Bending: Strong absorptions in the 1000-650 cm⁻¹ range are due to out-of-plane bending of the aromatic and alkene C-H bonds. vscht.cz
While IR spectroscopy is a powerful tool for analyzing hydrogen bonding, this is not a primary feature of the allyltriphenylphosphonium cation itself. However, in a sample containing impurities like water or in specific solvent systems, broad O-H stretching bands might be observed. libretexts.org
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-3000 | Aromatic & Alkene C-H | Stretching |
| 3000-2850 | Aliphatic C-H | Stretching |
| 1680-1640 | Alkene C=C | Stretching |
| 1600-1450 | Aromatic C=C | Ring Stretching |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Reaction Progress Monitoring (e.g., ESI-MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. For ionic species like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited. In the positive ion mode, ESI-MS analysis of this compound shows a prominent peak corresponding to the allyltriphenylphosphonium cation [C₂₁H₂₀P]⁺. rsc.org The experimentally determined m/z value of 303.1291 is in excellent agreement with the calculated theoretical mass of 303.1297, confirming the identity of the cation. rsc.org
Advanced MS techniques, such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), offer highly sensitive and specific methods for quantitative analysis and reaction monitoring. nih.govmdpi.comproteomics.com.au These targeted approaches can selectively track the consumption of the phosphonium salt reactant and the formation of specific products in a complex mixture, making MS an invaluable tool for kinetic studies and process optimization in reactions where this compound is a key component. frontiersin.org
Other Advanced Characterization Techniques Applied in Specific Research Contexts
While NMR, IR, and MS are the most common methods for characterizing this compound, other advanced techniques can be applied in specific research contexts. For crystalline materials like this phosphonium salt, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional solid-state structure, including bond lengths, bond angles, and crystal packing. Although direct reports for this specific compound were not highlighted in the provided search context, this technique remains the gold standard for unambiguous structural elucidation of crystalline organic salts. Furthermore, advanced materials characterization techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) could be employed to study the morphology and crystal habit of the solid material. mdpi.com
X-ray Diffraction (XRD) for Structural Analysis
X-ray Diffraction (XRD) is a cornerstone technique for the determination of the atomic and molecular structure of a crystal. By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can determine the precise arrangement of atoms within the crystal lattice. manchester.ac.uk This analysis yields fundamental crystallographic data, including the unit cell dimensions, space group, and the positions of individual atoms.
The process involves directing a beam of X-rays onto a sample, and the constructive interference of the scattered X-rays from the crystalline lattice planes produces a diffraction pattern. The angles and intensities of these diffracted beams are unique to the material's crystal structure. For a powdered sample, this results in a plot of intensity versus the diffraction angle (2θ). manchester.ac.uk Analysis of this pattern allows for phase identification, and detailed structural refinement can provide the size and shape of the unit cell. manchester.ac.uk
While this compound is known to be a white crystalline powder, specific crystallographic data from a single-crystal XRD analysis is not available in the searched literature. chemicalbook.comchemicalbook.com However, a complete structural analysis would provide the parameters listed in the table below. This information is crucial for understanding the solid-state packing of the molecule, which influences its physical properties. The Cambridge Structural Database (CSD) serves as the world's primary repository for such small-molecule crystal structures. cam.ac.ukcam.ac.uknih.gov
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the compound. | C₂₁H₂₀BrP |
| Formula Weight | The mass of one mole of the compound. | 383.26 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | N/A |
| Space Group | The group of symmetry operations describing the crystal. | N/A |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | N/A |
| Volume | The volume of the unit cell. | N/A |
| Z | The number of formula units per unit cell. | N/A |
Thermal Gravimetric Analysis (TGA) for Thermal Behavior Studies
Thermal Gravimetric Analysis (TGA) is an analytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability, decomposition temperatures, and composition of materials. The analysis provides a TGA curve, which plots mass change against temperature, revealing key information about processes like desorption, decomposition, and oxidation.
A study involving carbon nanotubes (CNTs) functionalized with a deep eutectic solvent (DES) based on this compound (ATPB) utilized TGA to assess the thermal stability of the novel adsorbent material. nih.gov The TGA curve for the ATPB-DES functionalized CNTs showed distinct stages of weight loss. The initial weight loss observed up to 150°C was attributed to the evaporation of physically adsorbed water. The primary decomposition of the functionalizing agent occurred at higher temperatures, indicating the thermal limits of the material. nih.gov The thermal decomposition of related phosphonium salts often proceeds via pathways that result in the formation of stable products like triphenylphosphine (B44618) oxide.
| Temperature Range (°C) | Process | Observation |
|---|---|---|
| Room Temperature - 150°C | Moisture Evaporation | Initial, minor weight loss due to the removal of adsorbed water. nih.gov |
| > 200°C | Decomposition | Significant weight loss corresponding to the breakdown of the organic phosphonium salt structure. nih.gov |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology Examination
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques for characterizing the surface morphology of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images that reveal detailed information about its topography and composition. nih.gov In a study where this compound was used to create a novel adsorbent with carbon nanotubes, Field Emission Scanning Electron Microscopy (FESEM) was employed. nih.gov The FESEM images showed that the functionalization process resulted in a rougher and more porous surface morphology on the CNTs compared to their pristine state, which is a desirable characteristic for an adsorbent material. nih.gov
Atomic Force Microscopy (AFM) provides three-dimensional surface topography by scanning a sharp probe over the sample. iitk.ac.in Unlike electron microscopy, AFM does not require a vacuum and can operate in ambient or liquid environments, making it suitable for a wide range of materials. iitk.ac.in It can measure surface roughness with high precision and, in certain modes like the pulsed force mode, can also probe local mechanical properties such as adhesion and stiffness. iitk.ac.in While no specific AFM studies on pure this compound were found, this technique could be used to characterize the surface of a film or crystal of the compound, providing quantitative data on its nanoscale topography and surface features.
| Technique | Principle | Information Obtained | Relevance to this compound |
|---|---|---|---|
| SEM | Scans surface with a focused electron beam. nih.gov | High-resolution images of surface topography and morphology. nih.gov | Visualizing crystal shape, surface texture, and porosity of the powder or derived materials. nih.gov |
| AFM | Scans a sharp mechanical probe over the surface. iitk.ac.in | 3D topographical maps, surface roughness, and local mechanical properties (stiffness, adhesion). iitk.ac.in | Quantifying surface roughness of crystals or films and mapping variations in mechanical properties. |
BET Surface Area Analysis and Transmission Electron Microscopy (TEM) for Nanomaterial Characterization
When this compound is used in the synthesis of nanomaterials, Brunauer-Emmett-Teller (BET) surface area analysis and Transmission Electron Microscopy (TEM) are essential for their characterization.
BET Surface Area Analysis is a technique used to measure the specific surface area of a material. researchgate.net It works by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures. researchgate.net The amount of gas adsorbed at different pressures is used to calculate the total surface area, which is a critical parameter for materials used in catalysis and adsorption. cam.ac.ukresearchgate.net In the study of the adsorbent made from this compound and CNTs, BET analysis was performed to quantify its surface area. nih.gov
Transmission Electron Microscopy (TEM) provides extremely high-resolution, two-dimensional images of a material by passing a beam of electrons through an ultra-thin specimen. rsc.org It allows for the direct visualization of nanoparticle size, shape, and morphology. nih.govrsc.org For the this compound-functionalized CNTs, TEM images confirmed the structure of the nanotubes and provided visual evidence of the surface modification. nih.gov In other studies on nanoparticles, the presence of bromide ions has been shown to influence the stabilization and final shape of the particles during synthesis.
| Technique | Parameter Measured | Findings for ATPB-based Nanomaterial nih.gov |
|---|---|---|
| BET Analysis | Specific Surface Area (m²/g) | The functionalized CNTs exhibited a specific surface area of 215.34 m²/g. |
| TEM | Nanoparticle Morphology | Confirmed the hollow, multi-walled structure of the CNTs and showed changes in the surface texture after functionalization. |
Future Directions and Emerging Research Avenues
Expansion of Allyltriphenylphosphonium Bromide in Sustainable Chemical Technologies
A significant area of future research involves harnessing this compound (ATPB) for green and sustainable chemical applications. Its properties as an ionic liquid are central to this expansion, particularly in environmental remediation and corrosion inhibition.
Recent studies have highlighted ATPB's potential as a highly effective and eco-friendly corrosion inhibitor for metals. doaj.orgresearchgate.net For instance, its application for the mitigation of aluminum corrosion in hydrochloric acid has been experimentally validated, demonstrating remarkable inhibition efficiency. doaj.org The mechanism is attributed to the spontaneous formation of a protective ATPB monolayer on the aluminum surface, an adsorption process that follows the Langmuir adsorption isotherm. doaj.org This sustainable approach offers an alternative to more toxic and environmentally harmful corrosion inhibitors. researchgate.net
Another promising application is in the formulation of Deep Eutectic Solvents (DESs). A DES prepared from ATPB and glycerol (B35011) has been used to functionalize carbon nanotubes. nih.govresearchgate.net These functionalized nanotubes serve as novel and efficient adsorbents for removing toxic heavy metals, such as mercury (Hg²+), from water. nih.govresearchgate.net This research showcases the potential of ATPB-based materials in addressing significant environmental pollution challenges, offering a sustainable alternative to conventional remediation technologies. researchgate.net
Development of Novel this compound Derivatives with Enhanced Reactivity or Selectivity
The core structure of this compound provides a versatile scaffold for the development of new derivatives with tailored properties. Research is focused on modifying this structure to achieve enhanced reactivity, greater stereoselectivity in reactions like the Wittig olefination, or entirely new functionalities.
The development of phosphonium (B103445) salts with varied alkyl or aryl substituents is a key strategy. Studies on other phosphonium salts have shown that modifying the lipophilicity and steric bulk of the substituents on the phosphorus atom can dramatically influence the biological activity and selectivity of the compound. nih.govnih.govresearchgate.net For example, triphenylalkylphosphonium iodides with shorter alkyl chains exhibit different cytotoxic selectivity against cancer cell lines compared to those with longer chains. nih.govresearchgate.net This principle can be applied to synthesize ATPB derivatives with improved performance in specific chemical transformations.
Furthermore, novel synthetic methodologies are enabling the creation of complex phosphonium salts that were previously inaccessible. rsc.org Strategies to produce π-expanded phosphonium salts or heterocyclic phosphonium salts from pyridines are emerging. rsc.orgacs.org These methods allow for the incorporation of ATPB-like moieties into larger, more complex molecular architectures, potentially leading to reagents with unique reactivity for applications in materials science and medicinal chemistry. acs.org The creation of sterically hindered phosphonium salts has also been shown to be effective in stabilizing palladium nanoparticles, preventing agglomeration during catalytic reactions, which points to a new role for such derivatives in catalysis. mdpi.com
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
To unlock the full potential of this compound and its derivatives, a profound understanding of their reaction mechanisms is essential. The integration of computational chemistry with experimental studies has become a powerful paradigm for achieving this goal. rsc.org
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to model complex reaction pathways. researchgate.net In the case of ATPB's role as a corrosion inhibitor, DFT calculations have been used to support experimental findings by modeling the adsorption of the molecule onto the metal surface. doaj.org For its primary application in the Wittig reaction, computational studies have been instrumental in elucidating the complex mechanism, including the formation and decomposition of key intermediates like oxaphosphetanes. masterorganicchemistry.comucc.ie These models help rationalize the stereochemical outcomes (E/Z selectivity) of the reaction under different conditions, a long-standing challenge in synthetic chemistry. ucc.ieacs.org
By combining theoretical calculations with kinetic experiments and spectroscopic analysis, researchers can build a comprehensive picture of the transition states and intermediates involved in reactions with ATPB. This synergistic approach not only explains existing experimental observations but also enables the predictive design of new reagents and catalysts with desired properties, accelerating the discovery of novel and more efficient chemical transformations. rsc.orgnih.gov
Exploration of Continuous Flow Methodologies for Large-Scale Synthesis and Application
Translating the laboratory-scale utility of this compound to industrial production requires efficient, scalable, and safe manufacturing processes. Continuous flow chemistry presents a promising solution to these challenges and is an active area of research for reactions involving phosphonium salts, such as the Wittig reaction. numberanalytics.com
Continuous flow processing involves pumping reagents through a network of tubes or channels, where mixing and reaction occur. This methodology offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced reproducibility. For the synthesis of this compound itself (the quaternization of triphenylphosphine (B44618) with allyl bromide) and its subsequent use in Wittig reactions, flow chemistry can lead to higher efficiency and scalability. numberanalytics.comyoutube.com
The development of robust continuous flow systems for Wittig reactions could significantly impact the industrial synthesis of fine chemicals, pharmaceuticals, and agrochemicals where this reaction is a key step. numberanalytics.com Future research will likely focus on optimizing reactor design, integrating real-time reaction monitoring, and developing methods for in-line purification to create fully automated and highly efficient production streams based on ATPB chemistry.
Q & A
Q. How can Allyltriphenylphosphonium bromide be utilized in the preparation of deep eutectic solvents (DESs) for CO₂ capture studies?
- Methodological Answer: this compound (ATPPB) acts as a hydrogen bond acceptor (HBA) in DESs when combined with hydrogen bond donors (HBDs) like phenol or triethylene glycol. For CO₂ solubility studies, DESs are typically prepared at molar ratios such as 1:4 or 1:6 (ATPPB:HBD) via heating and stirring until homogeneity. CO₂ absorption is quantified using gravimetric or volumetric methods under controlled temperatures (e.g., 308–318 K) and pressures (up to 18.89 MPa). Computational validation via DFT methods (e.g., B3LYP/6-31++G(d,p)) can predict interactions between DES components and CO₂ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Key protocols include:
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- PPE: Wear flame-resistant, anti-static lab coats, EN 374-certified gloves, and safety goggles.
- Storage: Keep in airtight containers at 4°C, away from moisture (contact with water releases toxic gases).
- Spill Management: Neutralize spills with inert adsorbents (e.g., silica gel) and avoid aqueous cleanup .
Q. What synthetic routes employ this compound in alkene-forming reactions?
- Methodological Answer: ATPPB is a precursor in Wittig reactions to synthesize alkenes. For example, reacting ATPPB with aldehydes (e.g., p-hydroxybenzaldehyde) in anhydrous THF under N₂, followed by deprotonation with n-BuLi at 0°C, generates ylides. These ylides react with carbonyl compounds to form 1,3-dienes. Product purity is confirmed via HRMS (e.g., ESI m/z analysis) and NMR .
Advanced Research Questions
Q. How does the choice of hydrogen bond donor (HBD) influence the physicochemical properties of ATPPB-based DESs?
- Methodological Answer: HBDs like phenol, ethylene glycol, or triethylene glycol modulate DES properties:
- Viscosity: Polar HBDs (e.g., triethylene glycol) reduce viscosity, enhancing CO₂ diffusion.
- Solubility: Phenol-based DESs exhibit higher CO₂ uptake due to stronger hydrogen bonding with ATPPB.
- Validation: Compare experimental density and molar volume data with predictive models (e.g., Jouyban-Acree equation) .
Q. What computational strategies resolve contradictions in CO₂ solubility data for ATPPB-based DESs across studies?
- Methodological Answer: Discrepancies arise from variations in HBD ratios or computational parameters. To harmonize
- Use consistent DFT functionals (e.g., B3LYP) and basis sets (6-31++G(d,p)).
- Validate simulations with experimental solubility isotherms.
- Analyze charge transfer via Natural Bond Orbital (NBO) theory to quantify CO₂-DES interactions .
Q. How can ATPPB be functionalized for covalent integration into antimicrobial polymers?
- Methodological Answer: ATPPB is modified via thiol-ene Michael addition with 2,3-dihydroxypropanethiol to introduce hydroxyl groups. This derivative is copolymerized with isophorone diisocyanate (IPDI) and polyols to form quaternary phosphonium salt (QPS)-functionalized polyurethanes. Antibacterial efficacy is tested against S. aureus using agar diffusion assays, while thermal stability is assessed via TGA .
Q. What mechanistic insights explain the electrochemical behavior of ATPPB derivatives in propenyl rearrangements?
- Methodological Answer: Under cathodic cleavage, ATPPB derivatives (e.g., 1-propenyltriphenylphosphonium bromide) decompose into triphenylphosphine and propene (92% yield). Cyclic voltammetry reveals reduction potentials tied to phosphorus-allyl bond stability. NMR and IR spectroscopy track isomerization kinetics on basic Al₂O₃ .
Q. How does ATPPB-modified bentonite clay affect the flame retardancy and mechanical properties of polymer composites?
- Methodological Answer: ATPPB is grafted onto bentonite via ion exchange. Adding 1–3 wt% modified clay to UV-curable polyester acrylates increases Young’s modulus (rigidity) but reduces tensile strength. Flame retardancy is evaluated via limiting oxygen index (LOI) and UL-94 tests, with improvements attributed to phosphorous-based char formation .
Data Contradiction Analysis
Q. Why do studies report conflicting trends in CO₂ solubility for ATPPB-based DESs with different HBDs?
- Resolution: Phenol-based DESs (1:4 molar ratio) show higher CO₂ solubility than glycol-based DESs due to stronger H-bonding networks, but glycols offer better recyclability. Contradictions arise from testing conditions (e.g., pressure thresholds) or incomplete DES characterization (e.g., water content). Standardized protocols for DES preparation and purity checks are recommended .
Q. How can discrepancies in the mechanical performance of ATPPB-clay composites be reconciled?
- Resolution: Divergent results in tensile strength (e.g., initial decrease followed by increase with clay loading) stem from particle dispersion quality. Agglomeration at >2 wt% clay disrupts the polymer matrix, reducing strength. Optimizing dispersion via sonication or surfactants aligns mechanical and flame-retardant outcomes .
Q. Tables for Key Data
| DES Composition | HBD Ratio | CO₂ Solubility (mol%) | Method | Reference |
|---|---|---|---|---|
| ATPPB:Phenol | 1:4 | 12.8 ± 0.3 | Gravimetric (318 K, 15 MPa) | |
| ATPPB:Triethylene Glycol | 1:10 | 9.5 ± 0.2 | Volumetric (313 K, 12 MPa) |
| Polymer Composite | Clay Loading (wt%) | Young’s Modulus (MPa) | Tensile Strength (MPa) |
|---|---|---|---|
| Unmodified Polyester Acrylate | 0 | 120 ± 5 | 25 ± 1 |
| ATPPB-Clay Composite | 3 | 180 ± 8 | 18 ± 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
